molecular formula C29H42O4 B1243334 Antcin A

Antcin A

Cat. No.: B1243334
M. Wt: 454.6 g/mol
InChI Key: WTSUWKBKPMVEBO-QMHPZZQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergosta-8,24(28)-dien-26-oic acid, 4-methyl-3,11-dioxo-, (4alpha,5alpha)- is a natural product found in Taiwanofungus camphoratus with data available.

Scientific Research Applications

Anti-inflammatory Properties

Ergostanes, including compounds closely related to Ergosta-8,24(28)-dien-26-oic acid, have been studied for their anti-inflammatory effects. For instance, ergostanes isolated from Antrodia salmonea showed significant anti-inflammatory activities in activated inflammatory cells due to their potent antioxidative activity (Shen et al., 2007). Similarly, ergostane-type steroids from Euphorbia chamaesyce demonstrated inhibitory effects on Epstein-Barr virus early antigen activation (Tanaka et al., 2000).

Antifungal and Antimicrobial Effects

Ergostane derivatives, including structures similar to Ergosta-8,24(28)-dien-26-oic acid, have been found to possess antifungal and antimicrobial properties. For example, compounds isolated from Ganoderma annulare showed inhibitory effects against fungi like Microsporum canis and Trichophyton mentagrophytes (Smânia et al., 2003). Additionally, metabolites from Colletotrichum sp., an endophyte in Artemisia annua, including ergosterol derivatives, exhibited antimicrobial activities against various bacteria and fungi (Lu et al., 2000).

Antileishmanial Activity

Sterols from Trametes versicolor, including ergostanes, showed promising antileishmanial activity. Specifically, these compounds were effective against Leishmania amazonensis, suggesting potential use in treating leishmaniasis (Leliebre-Lara et al., 2016).

Cytotoxic Properties

Ergostane derivatives from various sources have been evaluated for their cytotoxicity against tumor cells. For instance, cytotoxic ergosterols from Paecilomyces sp. J300 showed moderate cytotoxicity against five tumor cell lines, highlighting their potential in cancer research (Kwon et al., 2002).

Properties

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

IUPAC Name

(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18?,19+,21-,22+,23+,28+,29-/m1/s1

InChI Key

WTSUWKBKPMVEBO-QMHPZZQYSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C

SMILES

CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Synonyms

antcin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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